molecular formula C15H22N2O B5198926 N-(2-methylphenyl)-2-(3-methylpiperidin-1-yl)acetamide

N-(2-methylphenyl)-2-(3-methylpiperidin-1-yl)acetamide

Cat. No.: B5198926
M. Wt: 246.35 g/mol
InChI Key: RQQFZGAMKZTGKO-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-(3-methylpiperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a piperidine ring substituted with a methyl group and an acetamide group attached to a 2-methylphenyl moiety

Properties

IUPAC Name

N-(2-methylphenyl)-2-(3-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-12-6-5-9-17(10-12)11-15(18)16-14-8-4-3-7-13(14)2/h3-4,7-8,12H,5-6,9-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQFZGAMKZTGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-(3-methylpiperidin-1-yl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

    Attachment of the Acetamide Group: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

    Coupling with 2-Methylphenyl Moiety: The final step involves coupling the piperidine derivative with 2-methylphenylamine through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-(3-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring or piperidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(2-methylphenyl)-2-(3-methylpiperidin-1-yl)acetic acid.

    Reduction: Formation of N-(2-methylphenyl)-2-(3-methylpiperidin-1-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methylphenyl)-2-(3-methylpiperidin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-(3-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylphenyl)-2-(4-methylpiperidin-1-yl)acetamide: Similar structure with a different substitution pattern on the piperidine ring.

    N-(2-methylphenyl)-2-(3-ethylpiperidin-1-yl)acetamide: Similar structure with an ethyl group instead of a methyl group on the piperidine ring.

Uniqueness

N-(2-methylphenyl)-2-(3-methylpiperidin-1-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylpiperidin-1-yl group may confer distinct properties compared to other similar compounds, making it a valuable compound for research and development.

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